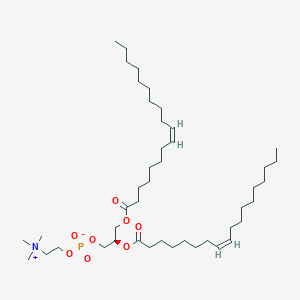
3-(3-Fluoro-5-methylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive compounds. The incorporation of fluorine into these compounds often enhances their pharmacokinetic and physicochemical properties, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 3-(3-Fluoro-5-methylphenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are readily available, making this method efficient for industrial production .
Chemical Reactions Analysis
3-(3-Fluoro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluoro-5-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s fluorinated nature enhances its interaction with biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine: Due to its pharmacokinetic properties, it is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products where fluorinated compounds are desired for their stability and reactivity
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to its targets, often through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor signaling pathways, making it effective in therapeutic applications .
Comparison with Similar Compounds
3-(3-Fluoro-5-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoropiperidine: Similar in structure but lacks the phenoxy group, which may affect its pharmacokinetic properties.
3-(3-Chloro-5-methylphenoxy)piperidine: The chlorine atom can alter the compound’s reactivity and interaction with biological targets compared to the fluorine atom.
3-(3-Trifluoromethylphenoxy)piperidine: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability, reactivity, and pharmacokinetic properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-5-10(13)7-12(6-9)15-11-3-2-4-14-8-11/h5-7,11,14H,2-4,8H2,1H3 |
InChI Key |
PHPUJMVPWGKPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


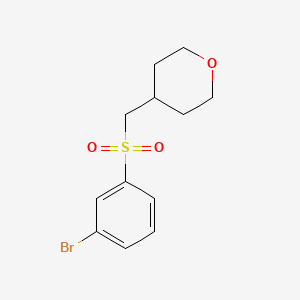
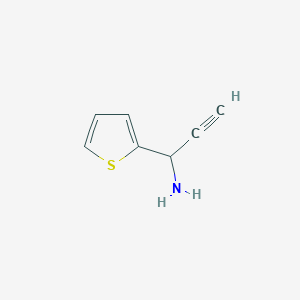
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)

![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
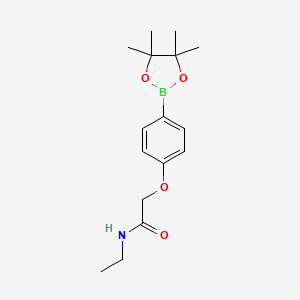
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
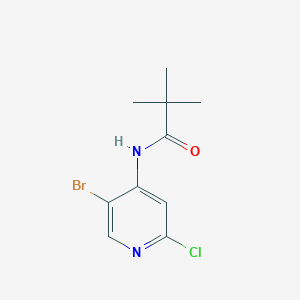
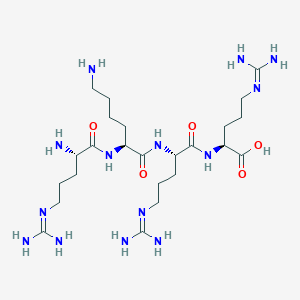

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)

